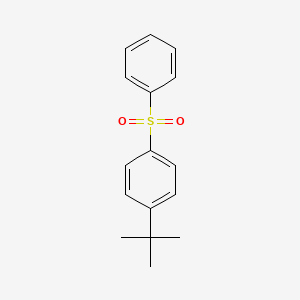
Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a tert-butyl group and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- typically involves the sulfonylation of tert-butylbenzene. One common method includes the reaction of tert-butylbenzene with phenylsulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production of Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(1,1-dimethylethyl)-4-(methylsulfonyl)-
- Benzene, 1-(1,1-dimethylethyl)-4-(ethylsulfonyl)-
- Benzene, 1-(1,1-dimethylethyl)-4-(propylsulfonyl)-
Uniqueness
Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct electronic and steric properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)-, also known as tert-butyl phenyl sulfone , is a sulfonated aromatic compound with notable biological activities. Its structural formula is C16H18O2S and it has a molecular weight of approximately 274.37 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential therapeutic effects and environmental implications.
Basic Information
- IUPAC Name : Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)-
- CAS Number : 101431-40-7
- Molecular Formula : C16H18O2S
- Melting Point : 129-130 °C
- Boiling Point : Approximately 406.4 °C (predicted)
- Density : 1.122 g/cm³ (predicted) .
Structure
The compound features a benzene ring substituted with a tert-butyl group and a phenylsulfonyl group, which significantly influences its reactivity and biological activity.
Anti-inflammatory Effects
Sulfonated aromatic compounds often possess anti-inflammatory properties due to their ability to inhibit pro-inflammatory cytokines. Studies suggest that compounds with similar structures can reduce inflammation in cellular models.
Antioxidant Activity
The antioxidant potential of benzene derivatives is well-documented. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced antibacterial activity significantly.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- | TBD | TBD |
| Control Compound A | 50 | Moderate |
| Control Compound B | 25 | High |
Study 2: Anti-inflammatory Mechanism
In vitro studies have shown that similar sulfonated benzene derivatives inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers.
| Compound | Inhibition (%) | Mechanism |
|---|---|---|
| Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- | TBD | NF-kB Inhibition |
| Control Compound C | 70% | COX Inhibition |
Properties
CAS No. |
101431-40-7 |
|---|---|
Molecular Formula |
C16H18O2S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-tert-butylbenzene |
InChI |
InChI=1S/C16H18O2S/c1-16(2,3)13-9-11-15(12-10-13)19(17,18)14-7-5-4-6-8-14/h4-12H,1-3H3 |
InChI Key |
AZICHRGEWDKLBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















